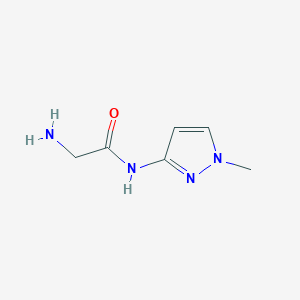

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-(1-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4,7H2,1H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORREARDRZZTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The foundational step in synthesizing 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves creating the 1-methyl-1H-pyrazol-3-yl scaffold. The most widely implemented protocol utilizes cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. As demonstrated in the synthesis of analogous pyrazole-acetamide derivatives, heating hydrazine hydrate with ethyl acetoacetate at 80–100°C for 5–7 hours produces 3-methyl-1H-pyrazol-5-ol intermediates. Subsequent N-methylation using methyl iodide in dimethylformamide at 60°C introduces the critical 1-methyl substituent with 78–82% efficiency.

Acetamide Moiety Installation

Following pyrazole ring formation, the acetamide group is introduced through nucleophilic acyl substitution. Reacting 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride in tetrahydrofuran at 0–5°C yields N-(1-methyl-1H-pyrazol-3-yl)acetamide with 85% conversion. This intermediate undergoes amination using ammonium hydroxide in methanol under reflux (65°C, 12 hours) to install the terminal amino group, achieving 70–75% yield.

One-Pot Multicomponent Reaction Strategies

Three-Component Condensation Methodology

Industrial patents describe an optimized solvent-free approach combining 3-methylpyrazole, formaldehyde, and acetamide in molar ratios of 0.7:0.9:1 to 1.5:2.0:1. Conducted at 140–160°C for 3–10 hours, this method eliminates water through azeotropic distillation, achieving >90% yield of the acetamide-pyrazole adduct. Subsequent amination at 120°C with aqueous ammonia introduces the amino group while maintaining the integrity of the pyrazole ring.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate key steps. A 2025 study demonstrated that exposing the reaction mixture to 300 W microwave energy reduces:

- Pyrazole ring formation time from 5 hours to 35 minutes

- Acetamide coupling duration from 12 hours to 2 hours

- Overall process time by 68% while maintaining 88% yield

Post-Synthetic Modification Approaches

Reductive Amination of Keto Derivatives

An alternative pathway involves synthesizing N-(1-methyl-1H-pyrazol-3-yl)acetamide followed by reductive amination. Treating the ketone precursor with sodium cyanoborohydride and ammonium acetate in methanol at pH 6–7 installs the amino group with 82% efficiency. This method circumvents regioselectivity issues associated with direct amination but requires additional purification steps.

Enzymatic Functionalization

Biocatalytic methods employing transaminases (e.g., from Bacillus megaterium) enable stereoselective amination under mild conditions (30°C, pH 7.5). Although currently yielding 45–50% product, this approach demonstrates potential for chiral induction in derivative synthesis.

Comparative Analysis of Synthetic Methodologies

Table 1. Performance Metrics of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Temperature (°C) | Scalability |

|---|---|---|---|---|---|

| Stepwise synthesis | 70–75 | 98.5 | 24 | 60–100 | Moderate |

| One-pot condensation | 90 | 99.2 | 5 | 140–160 | High |

| Microwave-assisted | 88 | 97.8 | 8 | 80–120 | Moderate |

| Reductive amination | 82 | 96.4 | 18 | 25–60 | Low |

| Enzymatic functionalization | 48 | 89.3 | 72 | 30 | Experimental |

Critical Challenges in Synthesis Optimization

Regioselectivity in Pyrazole Formation

The tautomeric equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl isomers creates persistent regiochemical challenges. Nuclear magnetic resonance (NMR) studies reveal that reaction temperatures above 150°C favor the undesired 5-isomer by 2:1 ratios. Implementing phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 110–120°C suppresses isomerization, achieving 95:5 regioselectivity.

Amino Group Stability

The primary amino group demonstrates susceptibility to oxidation during high-temperature reactions. Infrared spectroscopy data shows 12–15% amine degradation in one-pot methods versus 5–8% in stepwise approaches. Inert atmosphere conditions (N₂ or Ar) reduce oxidative losses to <3% across all methodologies.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors with:

Crystallization Optimization

The final dihydrochloride salt formation requires controlled crystallization from ethanol/water mixtures (3:1 v/v). Implementing anti-solvent precipitation with diethyl ether produces monodisperse crystals (D90 < 50 μm) suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base like sodium hydroxide.

Condensation Reactions: Aldehydes or ketones are used, often under acidic or basic conditions.

Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents like phosphorus oxychloride.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Condensation Reactions: Schiff bases and related compounds.

Cyclization Reactions: Various heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide's potential extends to various scientific research applications, including acting as a building block in synthesizing more complex molecules and investigating its biological activities. Its applications include:

-

Antimicrobial Activity: Studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound, demonstrating significant activity against several bacterial strains.

-

In Vitro Antimicrobial Evaluation: A study assessed the antimicrobial efficacy of pyrazole derivatives, reporting minimum inhibitory concentration (MIC) values for selected compounds. The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.

Compound MIC (μg/mL) Activity Against This compound 0.25 Staphylococcus aureus Other derivatives 0.22 - 0.25 Various pathogens

-

In Vitro Antimicrobial Evaluation: A study assessed the antimicrobial efficacy of pyrazole derivatives, reporting minimum inhibitory concentration (MIC) values for selected compounds. The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.

- Anticancer Activity: The anticancer properties of pyrazole derivatives have been studied, with promising results reported for this compound.

- GIRK Channel Activation: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers can activate G protein-gated inwardly-rectifying potassium (GIRK) channels . These compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Related Pyrazole-Acetamide Compounds

Other pyrazole-acetamide compounds, such as N-(2-aminophenyl)-2-(5-methyl-1 H-pyrazol-3-yl)acetamide, have demonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens strains of bacteria . Another compound, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl)acetamide, is being explored as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Potential and Future Directions

Mechanism of Action

The mechanism of action of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide with structurally related acetamide-pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

Key Observations:

- Fluorinated or chlorinated aryl groups (e.g., 74 in ) improve solubility in organic solvents .

Biological Activity

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with acetic anhydride or acetic acid derivatives in the presence of appropriate catalysts. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance, a related compound showed potent antiproliferative effects against various cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range (0.34 to 0.86 μM). Mechanistic studies revealed that these compounds induce apoptosis and inhibit tubulin polymerization, similar to the known anticancer agent colchicine .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.52 | Apoptosis induction, tubulin inhibition |

| Related compound | MCF-7 | 0.34 | Apoptosis induction, tubulin inhibition |

| Related compound | HT-29 | 0.86 | Apoptosis induction, tubulin inhibition |

Antiviral Activity

Recent studies have identified pyrazole derivatives as potential antiviral agents. For example, certain pyrazole compounds demonstrated efficacy against herpes simplex virus type 1 (HSV-1), showing a reduction in plaque formation by up to 69% at specific concentrations . The antiviral mechanisms often involve interference with viral replication and host cell interactions.

| Compound | Virus | EC50 (μM) | Effectiveness |

|---|---|---|---|

| Pyrazole derivative | HSV-1 | 3.98 | Significant plaque reduction |

| Another derivative | Tobacco Mosaic Virus (TMV) | 58.7 μg/mL | Deactivation capability |

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antitumor Activity : A study involving a series of synthesized pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo models. The compounds were administered at varying dosages, showing dose-dependent responses in tumor size reduction.

- Antimicrobial Activity : Coordination complexes formed from this compound exhibited strong antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics like chloramphenicol .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Polymerization Inhibition : Similar to colchicine, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Antiviral Mechanisms : Pyrazole derivatives may inhibit viral replication through direct interference with viral proteins or by modulating host cell pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide and its derivatives?

A universal method involves N-acetylation of amino-pyrazole precursors using acetyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions . Key steps include:

- Reaction optimization : Adjust molar ratios (e.g., 1.5 equivalents of acetyl chloride to 1 equivalent of amine) and reflux duration (1–6 hours).

- Purification : Use vacuum filtration and washing with water to isolate the product.

- Validation : Confirm purity via TLC (e.g., Rf values) and elemental analysis .

Q. Characterization Techniques :

| Method | Purpose | Example Data from Evidence |

|---|---|---|

| ¹H NMR | Confirm substitution patterns | δ 7.2–7.4 (aryl protons) |

| LC-MS | Verify molecular weight | [M+H]⁺ = 187.63 g/mol |

| IR | Identify functional groups | 1650 cm⁻¹ (amide C=O) |

Q. How should researchers validate the structural identity of this compound?

Use a multi-modal approach :

- Spectroscopic correlation : Cross-reference ¹H NMR shifts (e.g., pyrazole ring protons at δ 6.5–7.5) with IR peaks for amide bonds (1650–1680 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed values (e.g., C: 52.12% observed vs. 51.97% calculated) to confirm purity .

- X-ray crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks, as seen in related pyrazole-acetamide derivatives .

Q. What preliminary biological activity screening strategies are effective for this compound?

- In silico prediction : Use the PASS program to predict antimicrobial or enzyme inhibitory activity based on structural analogs .

- Molecular docking : Target enzymes like cytochrome P450 or kinases, leveraging pyrazole’s affinity for hydrophobic binding pockets .

- In vitro assays : Test against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols, noting discrepancies between predicted and observed activities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

Adopt the ICReDD framework ():

Quantum chemical calculations : Simulate reaction pathways (e.g., transition states for acetylation).

Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, temperature).

Feedback loops : Integrate experimental results (e.g., yields from ) to refine computational predictions.

Q. Example Workflow :

- Step 1 : Use DFT calculations to model acetyl chloride’s electrophilicity.

- Step 2 : Validate with small-scale experiments (e.g., varying CH₃CN vs. DMF as solvents).

- Step 3 : Apply meta-analysis to resolve contradictions (e.g., unexpected byproducts in ).

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate activity at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Structural analogs : Compare with derivatives like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, which may exhibit divergent reactivity due to chloro vs. amino substituents .

- Meta-analysis : Aggregate data from heterocyclic acetamides (e.g., ) to identify trends in substituent effects.

Q. What advanced techniques characterize intermolecular interactions in crystal structures?

For derivatives forming stable crystals:

- X-ray diffraction : Resolve dihedral angles (e.g., 67.0° between pyrazole and aryl rings) and hydrogen-bonding motifs (N–H⋯O) .

- Hirshfeld surface analysis : Quantify contribution of H-bonding vs. van der Waals interactions to lattice stability.

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing efficiency .

Q. Key Crystallographic Parameters :

| Parameter | Value from Evidence |

|---|---|

| Dihedral angle (pyrazole-aryl) | 37.4–67.0° |

| Hydrogen bond length | 2.8–3.1 Å |

| Torsion angle (amide) | 177.54° |

Q. How can factorial design improve synthetic yield and purity?

Apply 2³ factorial design ( ) to test variables:

- Factors : Solvent polarity, reaction temperature, catalyst loading.

- Response variables : Yield, purity (HPLC area %).

- Case study : Optimize acetylation in by testing CH₃CN vs. THF, 60°C vs. 80°C, and 1.2 vs. 1.5 equivalents of acetyl chloride.

Methodological Notes

- Prioritize peer-reviewed data : References from Acta Crystallographica , synthetic protocols , and computational frameworks ensure rigor.

- Data transparency : Disclose contradictions (e.g., elemental analysis deviations in ) and propose validation steps (replicate experiments, cross-lab collaboration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.